2,4-dichloro-N-(2-ethoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
DEXKLBBYEHQNGW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Aminoethyl and Alkylamine Derivatives
For example, N-(2-aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide hydrochloride (15) exhibits a 63% yield and improved solubility due to its protonatable amine, contrasting with the ethoxy group’s moderate lipophilicity .
Heterocyclic Substituents
- Furan/Thiophene Derivatives : 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (53) and thiophen-2-ylmethyl analog (54) () show altered aromatic interactions and solubility. The furan’s oxygen atom may engage in weaker hydrogen bonding compared to the ethoxy group’s stronger electron-donating effects .
- Pyrimidine Analogs : 2,4-Dichloro-N-(2-pyrimidinyl)benzamide () incorporates a pyrimidine ring, enhancing binding affinity to enzymes like phosphodiesterases. The ethoxyphenyl group, while less polar, may offer better membrane permeability .
Electron-Withdrawing Groups
- Nitro-Substituted Analogs: 4-Chloro-N-(4-ethoxy-2-nitrophenyl)benzamide () includes a nitro group, which increases electrophilicity and reactivity.
- Acetylated Derivatives : N-(3-acetylphenyl)-2,4-dichlorobenzamide () features an acetyl group, creating a more electron-deficient benzamide core. This may enhance interactions with nucleophilic enzyme active sites compared to the ethoxy group’s resonance effects .
Physicochemical Properties
- Lipophilicity (logP): The ethoxy group increases logP compared to hydrophilic aminoethyl derivatives but reduces it relative to nitro- or acetyl-substituted analogs.
- Solubility: Aminoethyl derivatives (e.g., compound 15) show higher aqueous solubility due to ionization, whereas furan/thiophene analogs (e.g., 53, 54) may require organic solvents .
- Thermal Stability : Pyrimidine and nitro groups (e.g., ) may reduce thermal stability due to electron-withdrawing effects, whereas ethoxy and alkylamine groups enhance stability .
Preparation Methods
Acylation via Acid Chloride Intermediate
The most direct method involves reacting 2,4-dichlorobenzoyl chloride with 2-ethoxyaniline under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Procedure :
-
Synthesis of 2,4-dichlorobenzoyl chloride :
2,4-Dichlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid. -
Coupling with 2-ethoxyaniline :
The acid chloride is dissolved in DCM and added dropwise to a stirred solution of 2-ethoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours. The product precipitates upon quenching with ice water and is recrystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–16 hours |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Carbodiimide-Mediated Coupling
For substrates sensitive to acid chlorides, 2,4-dichlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method minimizes racemization and side reactions.
Procedure :
2,4-Dichlorobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes. 2-Ethoxyaniline (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1).
Optimization Insights :
-
Excess EDC (>1.5 equiv) leads to urea byproduct formation.
-
Lower temperatures (0–5°C) improve regioselectivity but prolong reaction times.
Reaction Mechanism and Kinetics
The acylation proceeds through a tetrahedral intermediate (Figure 1). Density functional theory (DFT) studies indicate that the electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzoyl group increase electrophilicity, reducing the activation energy for nucleophilic attack by 2-ethoxyaniline.
Kinetic Profile :
-
Rate-Limiting Step : Formation of the tetrahedral intermediate ( at 25°C).
Spectral Characterization and Validation
Infrared Spectroscopy (IR)
The IR spectrum (KBr) exhibits key absorptions:
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-) :
-
C NMR :
Challenges and Mitigation Strategies
Hydrolysis of Acid Chloride
Exposure to moisture leads to hydrolysis, yielding 2,4-dichlorobenzoic acid. Solutions include:
Byproduct Formation
Urea derivatives may form via over-activation of carboxylic acids. Mitigation involves:
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
